molecular formula C15H16N2O3 B2425301 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one CAS No. 324067-20-1

3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one

Cat. No.: B2425301
CAS No.: 324067-20-1
M. Wt: 272.304
InChI Key: PZUOSGIOVRBFKH-UHFFFAOYSA-N
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Description

3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine ring in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one typically involves the reaction of chromen-2-one with 4-methylpiperazine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The purification process typically involves recrystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or carboxylated derivatives, while reduction results in the formation of reduced analogs. Substitution reactions yield various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-piperazine-1-carbonyl)-benzaldehyde
  • 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid

Uniqueness

Compared to similar compounds, 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one stands out due to its unique combination of the chromen-2-one core and the piperazine ring. This structural feature enhances its pharmacological properties and broadens its range of biological activities. The presence of the chromen-2-one moiety contributes to its potential as an anticancer and antimicrobial agent, while the piperazine ring enhances its solubility and bioavailability .

Properties

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-6-8-17(9-7-16)14(18)12-10-11-4-2-3-5-13(11)20-15(12)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUOSGIOVRBFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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